

# 1-(2-Fluoroethyl)piperazine dihydrochloride molecular structure

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## Compound of Interest

Compound Name: 1-(2-Fluoroethyl)piperazine  
dihydrochloride

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An In-Depth Technical Guide to **1-(2-Fluoroethyl)piperazine Dihydrochloride**: Structure, Synthesis, and Application

## Abstract

**1-(2-Fluoroethyl)piperazine dihydrochloride** is a pivotal chemical intermediate that serves as a versatile building block in contemporary drug discovery and development. The presence of the piperazine scaffold, a motif frequently found in centrally active agents, combined with a fluoroethyl group, makes this compound a valuable synthon for introducing desirable pharmacokinetic and pharmacodynamic properties into novel therapeutic candidates. This technical guide provides a comprehensive exploration of its molecular structure, physicochemical properties, synthetic pathways, and analytical characterization. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

## Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is widely regarded as a "privileged scaffold" in medicinal chemistry due to its unique combination of properties.<sup>[1][2]</sup> The piperazine moiety can modulate aqueous solubility, basicity, and conformational flexibility, which are critical parameters for optimizing a drug's

absorption, distribution, metabolism, and excretion (ADME) profile.<sup>[1]</sup> Its ability to engage in hydrogen bonding and its typical chair conformation allow it to present substituents in well-defined spatial orientations for optimal interaction with biological targets.<sup>[3]</sup>

The incorporation of a fluoroethyl group further enhances the utility of this building block. Fluorine substitution is a common strategy in drug design to improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity.<sup>[3]</sup> **1-(2-Fluoroethyl)piperazine dihydrochloride**, therefore, represents a convergence of these strategic design elements, offering a ready-to-use component for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

## Molecular Structure and Physicochemical Properties

The fundamental identity of **1-(2-Fluoroethyl)piperazine dihydrochloride** is defined by its unique molecular architecture. The structure consists of a central piperazine ring N-substituted with a 2-fluoroethyl chain. The dihydrochloride salt form arises from the protonation of both nitrogen atoms of the piperazine ring by hydrochloric acid. This salt formation significantly enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Key Identifiers:

- Chemical Name: **1-(2-Fluoroethyl)piperazine dihydrochloride**
- CAS Number: 1089279-64-0<sup>[4]</sup>
- Molecular Formula: C<sub>6</sub>H<sub>15</sub>Cl<sub>2</sub>FN<sub>2</sub><sup>[5]</sup>
- Molecular Weight: 205.10 g/mol <sup>[4]</sup><sup>[5]</sup>
- SMILES: FCCN1CCNCC1.Cl.Cl<sup>[6]</sup>

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of **1-(2-Fluoroethyl)piperazine dihydrochloride**.

## Physicochemical Data Summary

The following table summarizes key physicochemical properties of the compound, essential for planning experimental work and ensuring safe handling.

Property	Value	Source
Purity	≥95%	[4]
Appearance	White Crystalline Solid	[7]
Storage Condition	Room temperature, stored under inert atmosphere	[8]

## Synthesis and Mechanistic Considerations

The synthesis of N-monosubstituted piperazines is a well-established field in organic chemistry. [2][9] A common and effective method involves the direct N-alkylation of piperazine with a suitable electrophile. For the preparation of 1-(2-Fluoroethyl)piperazine, this typically involves the reaction of piperazine with a 2-fluoroethyl halide.

The causality behind this experimental design lies in the nucleophilicity of the secondary amine groups of the piperazine ring. To favor mono-alkylation over di-alkylation, a large excess of piperazine is often employed. This statistical approach ensures that the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-substituted one. The final step involves the addition of hydrochloric acid to precipitate the desired dihydrochloride salt, which also aids in purification.

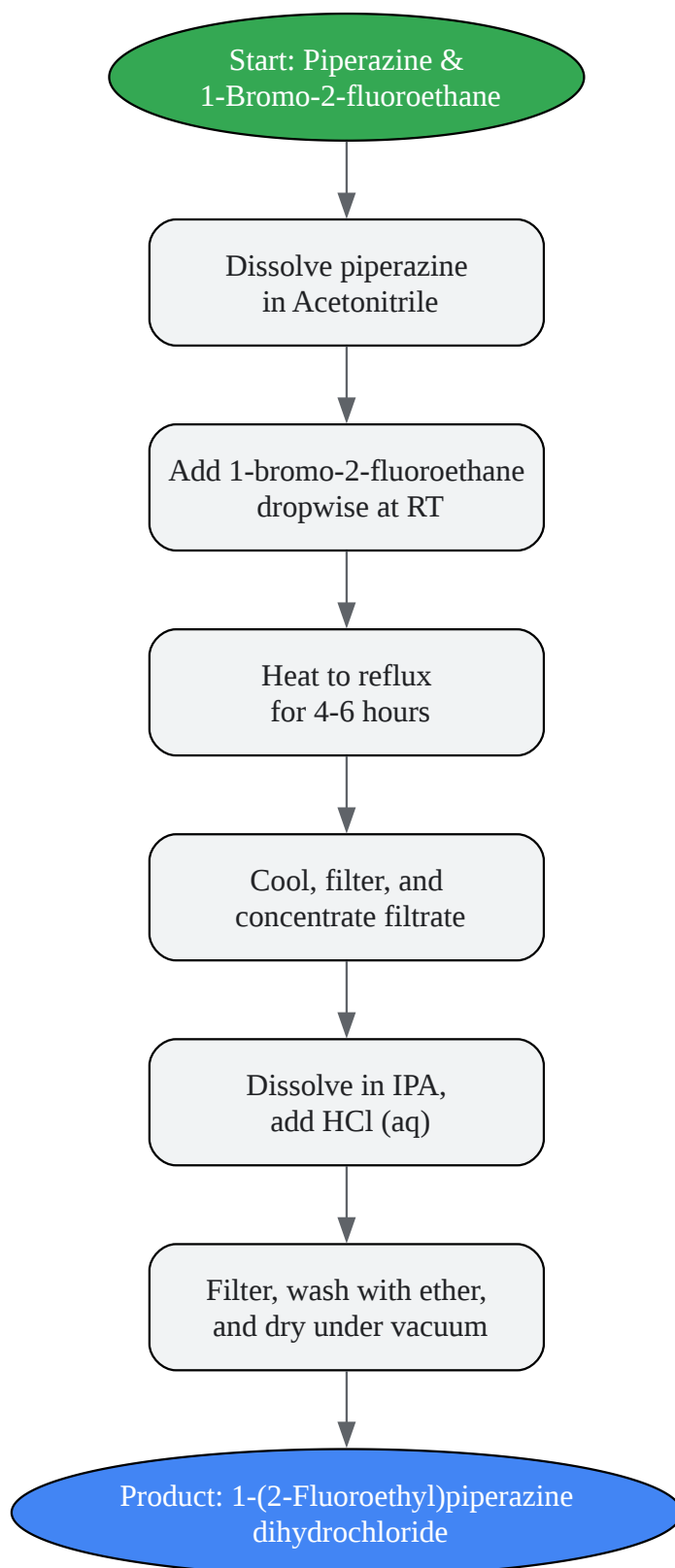
## Experimental Protocol: Synthesis of 1-(2-Fluoroethyl)piperazine Dihydrochloride

This protocol is a representative procedure based on general methods for piperazine alkylation. [9]

- **Reaction Setup:** In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5 equivalents) in a suitable solvent such as acetonitrile (200 mL).

- **Reagent Addition:** To the stirred solution, add 1-bromo-2-fluoroethane (1 equivalent) dropwise at room temperature. The use of a bromo- or chloro- leaving group on the ethyl chain provides the necessary electrophilic carbon for nucleophilic attack by the piperazine nitrogen.
- **Reaction Progression:** Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** After cooling to room temperature, filter the reaction mixture to remove any piperazine dihydrobromide salt that has precipitated. Concentrate the filtrate under reduced pressure to yield the crude 1-(2-fluoroethyl)piperazine free base.
- **Salt Formation and Purification:** Dissolve the crude product in isopropanol. Cool the solution in an ice bath and slowly add a stoichiometric amount (2.2 equivalents) of concentrated hydrochloric acid with vigorous stirring. The dihydrochloride salt will precipitate out of the solution.
- **Isolation:** Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, **1-(2-Fluoroethyl)piperazine dihydrochloride**.

## Synthetic Workflow Diagram



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Caption: General workflow for the synthesis of **1-(2-Fluoroethyl)piperazine dihydrochloride**.

## Spectroscopic Characterization for Structural Elucidation

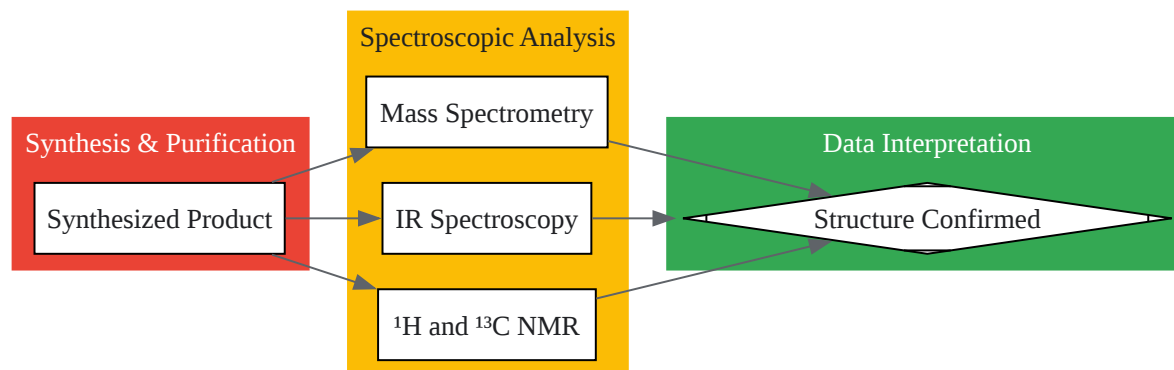
Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for structural verification.<sup>[10]</sup>

### Predicted Spectroscopic Data

The protonation of the piperazine nitrogens significantly influences the chemical shifts observed in NMR spectroscopy, typically causing a downfield shift for adjacent protons and carbons.<sup>[11]</sup>

Technique	Predicted Data	Interpretation
$^1\text{H}$ NMR ( $\text{D}_2\text{O}$ )	$\delta$ ~4.6-4.8 (t, 2H, $-\text{CH}_2\text{-F}$ ) $\delta$ ~3.6-3.8 (t, 2H, $-\text{N-CH}_2-$ ) $\delta$ ~3.5 (s, 8H, piperazine ring)	The triplet for the fluoroethyl protons arises from coupling with adjacent methylene and fluorine. The broad singlet for the piperazine protons is due to the symmetrical nature of the dication in $\text{D}_2\text{O}$ . <a href="#">[11]</a>
$^{13}\text{C}$ NMR ( $\text{D}_2\text{O}$ )	$\delta$ ~80-82 (d, $J \approx 170$ Hz, $-\text{CH}_2\text{-F}$ ) $\delta$ ~55-57 ( $-\text{N-CH}_2-$ ) $\delta$ ~45-47 (piperazine ring carbons)	The large coupling constant (J) for the carbon attached to fluorine is characteristic. Two distinct signals are expected for the carbons of the piperazine ring. <a href="#">[11]</a>
IR (KBr)	~2400-2800 $\text{cm}^{-1}$ (broad)~1580 $\text{cm}^{-1}$ ~1050-1150 $\text{cm}^{-1}$	Broad absorption due to $\text{N-H}^+$ stretching in the amine salt. N-H bending vibrations. Strong C-F stretching vibration. <a href="#">[12]</a>
Mass Spec (ESI+)	$m/z = 133.11$ $[\text{M}+\text{H}]^+$	The molecular ion peak corresponds to the mass of the free base ( $\text{C}_6\text{H}_{14}\text{FN}_2$ ) plus a proton.

## Analytical Workflow for Structural Confirmation



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Caption: Workflow for the analytical confirmation of the molecular structure.

## Applications in Drug Discovery and Development

**1-(2-Fluoroethyl)piperazine dihydrochloride** is not an end product but a crucial starting material for building more complex molecules. The piperazine core is present in a vast number of FDA-approved drugs across various therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents.<sup>[1][13]</sup>

This building block provides a direct route to introduce the fluoroethyl-piperazine moiety via nucleophilic substitution or reductive amination reactions.<sup>[2]</sup> This is particularly valuable in the synthesis of positron emission tomography (PET) ligands, where a fluorine-18 radiolabel can be incorporated for in vivo imaging, or in developing drug candidates where the fluorine atom enhances metabolic stability and target binding. Its role as an intermediate is foundational for creating novel compounds with potential therapeutic benefits in areas like neurological disorders and oncology.<sup>[3][14]</sup>

## Safety and Handling

As with any chemical reagent, proper handling of **1-(2-Fluoroethyl)piperazine dihydrochloride** is essential. Based on data for similar piperazine hydrochloride salts, the compound should be treated as hazardous.



- Health Hazards: Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4]  
[7] Harmful if swallowed, in contact with skin, or if inhaled.[4]
- Precautionary Measures: Use only in a well-ventilated area or under a chemical fume hood.  
[7][15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid breathing dust.[7]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store under an inert atmosphere.[8]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

## Conclusion

**1-(2-Fluoroethyl)piperazine dihydrochloride** is a high-value chemical intermediate that provides a strategic advantage in medicinal chemistry and drug development. Its molecular structure, combining the privileged piperazine scaffold with the benefits of fluorination, makes it an ideal building block for synthesizing novel compounds with potentially enhanced pharmacological profiles. This guide has provided a detailed overview of its structure, properties, synthesis, and characterization, offering a solid technical foundation for scientists and researchers aiming to incorporate this versatile synthon into their research and development pipelines.

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